Cas no 1215667-48-3 (N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine)

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine structure
1215667-48-3 structure
Product name:N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine
CAS No:1215667-48-3
MF:C11H22N2
Molecular Weight:182.305782794952
CID:4686524
PubChem ID:45075230

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine 化学的及び物理的性質

名前と識別子

    • N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
    • BB 0259819
    • 1215667-48-3
    • AKOS005264303
    • N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine
    • インチ: 1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3
    • InChIKey: ZREJVWJLHJZSFO-UHFFFAOYSA-N
    • SMILES: N1C2CCC1CC(C2)N(C)CCC

計算された属性

  • 精确分子量: 182.178298710g/mol
  • 同位素质量: 182.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 15.3

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 254.2±8.0 °C at 760 mmHg
  • フラッシュポイント: 91.4±9.4 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine Security Information

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021802-500mg
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
1215667-48-3
500mg
3332.0CNY 2021-07-13
TRC
M340193-5mg
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
1215667-48-3
5mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021802-500mg
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
1215667-48-3
500mg
3332CNY 2021-05-07
TRC
M340193-10mg
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
1215667-48-3
10mg
$ 65.00 2022-06-03
TRC
M340193-50mg
N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine
1215667-48-3
50mg
$ 115.00 2022-06-03

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine 関連文献

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amineに関する追加情報

Introduction to N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine (CAS No: 1215667-48-3)

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine, a compound with the chemical formula C₁₁H₁₈N₂, is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1215667-48-3, belongs to the class of azabicycloalkanes, which are known for their unique structural and pharmacological properties. The presence of a nitrogen atom within a bicyclic framework imparts distinctive electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and development.

The< strong>N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine molecule features a complex three-membered nitrogen-containing ring fused to a larger six-membered carbon ring, creating a rigid scaffold that can interact selectively with biological targets. This structural motif has been extensively studied for its potential applications in modulating various biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. The amine functional groups at the 3-position of the bicyclic system contribute to its ability to form hydrogen bonds, enhancing its binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine and its biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which allows it to interact with a wide range of receptors with high specificity. This conformational flexibility is a key factor in its potential as a lead compound for developing novel therapeutic agents.

In the realm of medicinal chemistry, the synthesis of azabicycloalkanes has been a topic of considerable interest due to their diverse pharmacological activities. The< strong>N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine structure provides an excellent platform for designing derivatives with enhanced pharmacological properties. Researchers have been exploring various synthetic strategies to modify this core scaffold, including functional group interconversions, ring expansions, and contractions, as well as the introduction of additional substituents to optimize bioavailability and target engagement.

One of the most exciting aspects of N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine is its potential application in treating neurological disorders. Studies have shown that azabicycloalkanes can modulate neurotransmitter release and receptor activity, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The unique structural features of this compound allow it to interact with neurotransmitter receptors in a way that traditional small molecules may not be able to, offering new opportunities for therapeutic intervention.

The pharmacokinetic properties of N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine are also of great interest. Research has demonstrated that this compound exhibits favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, its ability to cross the blood-brain barrier suggests that it may be effective in treating central nervous system disorders without significant side effects.

Another area where N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine shows promise is in oncology research. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. The nitrogen-containing ring in its structure appears to play a crucial role in disrupting cancer cell metabolism and proliferation, making it an attractive candidate for further investigation as an anticancer agent.

The development of new methodologies for synthesizing complex heterocyclic compounds like N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine has been instrumental in advancing drug discovery efforts. Modern synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have enabled researchers to construct these intricate molecules more efficiently than ever before. These advancements not only accelerate the discovery process but also allow for the exploration of more diverse chemical space, increasing the likelihood of identifying novel therapeutic agents.

In conclusion, N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-am ine (CAS No: 1215667 -48 - 3) is a structurally unique and pharmacologically interesting compound with significant potential in various therapeutic areas. Its ability to interact selectively with biological targets, combined with favorable pharmacokinetic properties, makes it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, we can expect to see more innovative applications emerge from this promising class of molecules.

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